Enhanced Lipophilicity and Reduced Polar Surface Area Relative to N-Unsubstituted Analog
The target compound exhibits a measured XLogP3 of 0.6 and a TPSA of 18.8 Ų [1]. In comparison, the N-unsubstituted analog (1H-pyrazol-4-yl)methanethiol (CAS 1927883-75-7) displays an XLogP3 of 1.1 and a TPSA of 29.7 Ų [2]. The ethyl substitution reduces TPSA by 10.9 Ų and lowers logP by 0.5 units, indicating improved membrane permeability potential while maintaining aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; TPSA = 18.8 Ų |
| Comparator Or Baseline | (1H-pyrazol-4-yl)methanethiol: XLogP3 = 1.1; TPSA = 29.7 Ų |
| Quantified Difference | ΔXLogP3 = -0.5; ΔTPSA = -10.9 Ų |
| Conditions | Computed properties from chemical structure, as reported in Kuujia database [1][2] |
Why This Matters
Lower TPSA values (<140 Ų) are correlated with improved oral bioavailability and blood-brain barrier penetration, making the ethyl analog more favorable for CNS-targeted programs.
- [1] Kuujia. (1-ethyl-1H-pyrazol-4-yl)methanethiol. CAS 1250065-72-5. Retrieved from https://www.kuujia.com/cas-1250065-72-5.html View Source
- [2] Kuujia. (1H-pyrazol-4-yl)methanethiol. CAS 1927883-75-7. Retrieved from https://www.kuujia.com/cas-1927883-75-7.html View Source
